molecular formula C6H7BrOS B12313119 2-(5-Bromothiophen-3-yl)ethan-1-ol

2-(5-Bromothiophen-3-yl)ethan-1-ol

Cat. No.: B12313119
M. Wt: 207.09 g/mol
InChI Key: MDPDGARUUBVGBH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7BrOS. It is a brominated derivative of thiophene, a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-thiopheneethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of 2-(5-Bromothiophen-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromothiophen-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications where specific reactivity is required .

Properties

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)ethanol

InChI

InChI=1S/C6H7BrOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2

InChI Key

MDPDGARUUBVGBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCO)Br

Origin of Product

United States

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